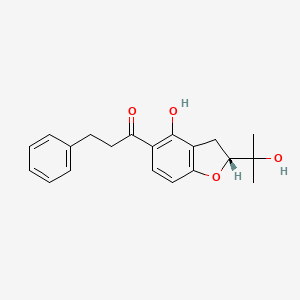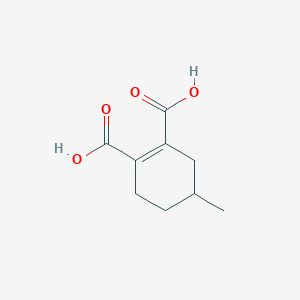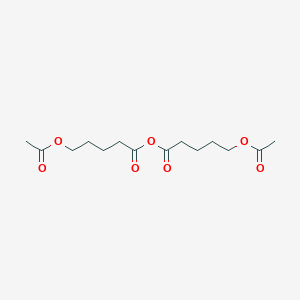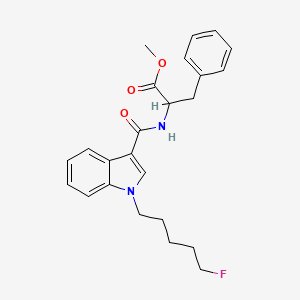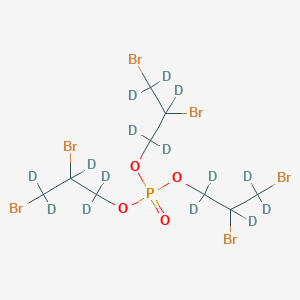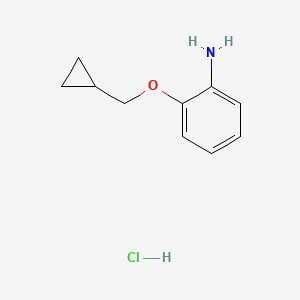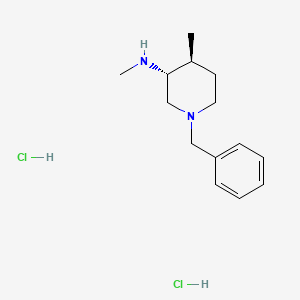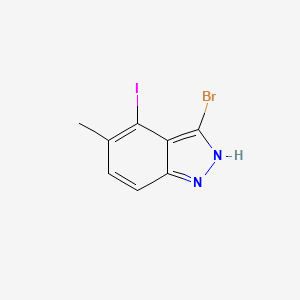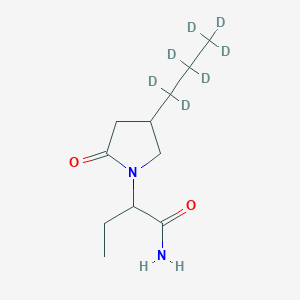
10,12-Tricosadiynoic Acid Carnitine Ester Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride typically involves the esterification of 10,12-Tricosadiynoic Acid with carnitine, followed by the formation of the chloride salt. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is then purified through crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
10,12-Tricosadiynoic Acid Carnitine Ester Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
10,12-Tricosadiynoic Acid Carnitine Ester Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
作用机制
The mechanism of action of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This enzyme plays a crucial role in the β-oxidation of fatty acids in the peroxisomes. By inhibiting ACOX1, the compound can modulate lipid metabolism and reduce the accumulation of ROS, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
10,12-Tricosadiynoic Acid: The parent compound, known for its high specificity and selectivity as an ACOX1 inhibitor.
10,12-Tricosadiynoic Acid Methyl Ester: A derivative with similar chemical properties but different applications.
Uniqueness
10,12-Tricosadiynoic Acid Carnitine Ester Chloride stands out due to its enhanced solubility and bioavailability compared to its parent compound. The addition of the carnitine ester moiety improves its cellular uptake and therapeutic potential .
属性
分子式 |
C30H52NO4+ |
|---|---|
分子量 |
490.7 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-tricosa-10,12-diynoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C30H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-28(26-29(32)33)27-31(2,3)4/h28H,5-13,18-27H2,1-4H3/p+1/t28-/m1/s1 |
InChI 键 |
KVXZMDCOBUKVCY-MUUNZHRXSA-O |
手性 SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



